tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 8-amino-6-oxa-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
The synthesis of tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and amino groups. Reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound includes a sulfur atom in its ring system, which can impart different chemical properties.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a smaller ring system and different functional groups, leading to different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can provide distinct advantages in certain applications
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-11(6-13)7-15-4-8(11)12/h8H,4-7,12H2,1-3H3 |
InChI Key |
URMQWOYCVVKWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCC2N |
Origin of Product |
United States |
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